molecular formula C10H21N B2911736 (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine CAS No. 2248173-67-1

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine

Cat. No.: B2911736
CAS No.: 2248173-67-1
M. Wt: 155.285
InChI Key: JXIPCMJMBGNPKK-SSDOTTSWSA-N
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Description

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring with four methyl groups and a propan-1-amine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring with four methyl groups can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an amine group.

    Chiral Resolution: The chiral center at the 2-position can be resolved using chiral catalysts or by separation of diastereomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine: The enantiomer of the compound with similar structural features but different chiral configuration.

    Cyclopropylamines: A class of compounds with a cyclopropyl ring and an amine group, sharing similar chemical properties.

    Tetramethylcyclopropyl derivatives: Compounds with a tetramethylcyclopropyl ring and various functional groups.

Uniqueness

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is unique due to its specific chiral configuration and the presence of a highly substituted cyclopropyl ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPCMJMBGNPKK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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